3-Iodo-5-(2-methoxyethoxy)-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-(2-methoxyethoxy)-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O2/c1-14-4-5-15-7-2-3-9-8(6-7)10(11)13-12-9/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSGBTGULCDHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(NN=C2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Emerging Trends and Future Directions in Indazole Research
Development of Novel and Efficient Synthetic Routes for Indazole Derivatives
The synthesis of indazole derivatives has evolved significantly, moving beyond classical methods to embrace more efficient and versatile strategies. For a molecule like 3-Iodo-5-(2-methoxyethoxy)-1H-indazole, modern synthetic approaches can offer advantages in terms of yield, regioselectivity, and functional group tolerance.
Recent advancements in synthetic organic chemistry have provided a toolbox of reactions that could be applied to the synthesis of substituted indazoles. These include:
Palladium and Copper-Catalyzed Cross-Coupling Reactions: These reactions are instrumental in forming C-C and C-N bonds, which are crucial for constructing the indazole core and introducing various substituents. For instance, a Suzuki or Stille coupling could be envisioned to introduce the 3-iodo substituent, while Buchwald-Hartwig amination is a powerful tool for the cyclization step to form the pyrazole (B372694) ring.
C-H Functionalization: Direct C-H activation and functionalization have emerged as a powerful strategy for the late-stage modification of heterocyclic compounds. This approach could potentially be used to introduce or modify substituents on the indazole ring, offering a more atom-economical and step-efficient synthesis.
Flow Chemistry: The use of continuous flow reactors is gaining traction in pharmaceutical manufacturing due to improved safety, scalability, and reproducibility. A flow-based synthesis of this compound could offer significant advantages over traditional batch processing, particularly for large-scale production.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has opened up new avenues for the synthesis of complex molecules under mild reaction conditions. This technology could be harnessed to facilitate novel bond formations in the synthesis of indazole derivatives.
These modern synthetic methods are not only aimed at improving the efficiency of existing routes but also at enabling the synthesis of novel indazole analogues with diverse substitution patterns, which is critical for exploring structure-activity relationships (SAR).
Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives
| Methodology | Advantages | Potential Application for this compound |
|---|---|---|
| Metal-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance, well-established. | Formation of the indazole core and introduction of the iodo group. |
| Direct C-H Functionalization | Atom and step economy, allows for late-stage modification. | Introduction of substituents on the benzene (B151609) ring of the indazole. |
| Flow Chemistry | Improved safety and scalability, better process control. | Large-scale and on-demand synthesis. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Novel bond formations and functional group transformations. |
Exploration of Underexplored Biological Targets for Indazole Scaffolds
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, most notably protein kinases. nih.gov Several FDA-approved drugs containing the indazole core, such as axitinib and pazopanib, are potent kinase inhibitors used in cancer therapy. mdpi.com However, the therapeutic potential of indazole derivatives extends beyond this well-trodden path.
Future research on compounds like this compound should focus on exploring less conventional biological targets. This strategic shift could lead to the discovery of novel therapeutics for a variety of diseases with unmet medical needs.
Well-Explored Targets:
Tyrosine Kinases: Vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and anaplastic lymphoma kinase (ALK) are among the most extensively studied kinase targets for indazole-based inhibitors. crownbio.com
Serine/Threonine Kinases: Cyclin-dependent kinases (CDKs) and Aurora kinases, which play crucial roles in cell cycle regulation, have also been the focus of significant research. nih.gov
Underexplored and Emerging Targets:
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), histone methyltransferases (HMTs), and bromodomain-containing proteins, are increasingly recognized as important targets in oncology and other diseases. The indazole scaffold could be rationally designed to inhibit these enzymes.
G Protein-Coupled Receptors (GPCRs): While some indazole derivatives have been investigated as ligands for GPCRs, this vast family of receptors remains a largely untapped area for this scaffold.
Ion Channels: Modulators of ion channels are crucial for treating a range of cardiovascular and neurological disorders. The structural features of indazole derivatives could be exploited to develop selective ion channel blockers or openers.
Metabolic Enzymes: Targeting metabolic pathways that are dysregulated in diseases like cancer and metabolic syndrome is a promising therapeutic strategy. Indazole-based compounds could be developed as inhibitors of key metabolic enzymes.
The exploration of these underexplored targets will require a multidisciplinary approach, combining computational modeling, high-throughput screening, and detailed biochemical and cellular assays.
Table 2: Biological Targets for Indazole Scaffolds
| Target Class | Examples | Therapeutic Area | Status |
|---|---|---|---|
| Protein Kinases | VEGFR, PDGFR, ALK, CDK, Aurora Kinase | Oncology | Well-Explored |
| Epigenetic Modulators | HDACs, HMTs, Bromodomains | Oncology, Inflammatory Diseases | Underexplored |
| GPCRs | Various subtypes | CNS Disorders, Metabolic Diseases | Underexplored |
| Ion Channels | Various subtypes | Cardiovascular Diseases, Neurological Disorders | Underexplored |
| Metabolic Enzymes | IDH1, etc. | Oncology, Metabolic Syndrome | Emerging |
Integration of Advanced Preclinical Models and Methodologies
The translation of promising drug candidates from the laboratory to the clinic is a major challenge in drug development. To improve the predictive power of preclinical studies, there is a growing emphasis on the use of more physiologically relevant models and advanced analytical techniques. For a novel compound like this compound, the integration of these advanced methodologies will be crucial for a comprehensive evaluation of its therapeutic potential.
Advanced Preclinical Models:
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have been shown to better recapitulate the heterogeneity and drug response of human tumors compared to traditional cell line-derived xenografts. nih.govoaepublish.comnih.gov The evaluation of an indazole-based anticancer agent in a panel of well-characterized PDX models can provide valuable insights into its efficacy in a more clinically relevant setting. nih.govoaepublish.comnih.gov
Organoids: Three-dimensional (3D) organoid cultures derived from patient tumors or healthy tissues are emerging as powerful in vitro models that mimic the architecture and function of the original tissue. crownbio.comnih.govcrownbio.comfacellitate.com Organoids can be used for high-throughput drug screening to assess the efficacy and toxicity of new compounds in a patient-specific manner. crownbio.comnih.govcrownbio.comfacellitate.com
Humanized Mouse Models: To study the interaction of a drug with the human immune system, immunodeficient mice can be engrafted with human immune cells. These "humanized" mice are invaluable for evaluating the efficacy of immunomodulatory agents.
Advanced Methodologies:
In Vivo Imaging: Non-invasive imaging techniques, such as positron emission tomography (PET), magnetic resonance imaging (MRI), and optical imaging, allow for the real-time monitoring of drug distribution, target engagement, and therapeutic response in living animals. mdpi.comrevvity.comrevvity.comnih.govnih.gov This provides dynamic information that cannot be obtained from traditional endpoint analyses. mdpi.comrevvity.comrevvity.comnih.govnih.gov
Pharmacodynamic Biomarkers: The development of robust pharmacodynamic (PD) biomarkers is essential to confirm that a drug is hitting its intended target and eliciting the desired biological response. These biomarkers can be measured in preclinical models and subsequently used in clinical trials to guide dose selection and patient stratification.
By embracing these advanced preclinical models and methodologies, researchers can make more informed decisions about which drug candidates to advance into clinical development, ultimately increasing the likelihood of success.
Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, from target identification to lead optimization. For the development of novel indazole derivatives, AI and ML can be powerful tools to accelerate the discovery process and design more effective and safer drugs.
Key Applications of AI and ML in Indazole Drug Discovery:
Target Identification and Validation: AI algorithms can analyze large-scale biological data, such as genomics, proteomics, and clinical data, to identify and validate novel drug targets for which indazole-based compounds could be developed.
Virtual Screening and Hit Identification: ML models can be trained on existing datasets of known indazole derivatives and their biological activities to perform large-scale virtual screening of compound libraries. This can help to identify promising hit compounds with a higher probability of being active against a specific target.
De Novo Drug Design: Generative AI models can design novel indazole-based molecules with desired physicochemical and pharmacological properties. These models can explore a vast chemical space to generate innovative scaffolds that may not be accessible through traditional medicinal chemistry approaches.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical aspect of drug development. ML models can be trained to predict these properties with increasing accuracy, allowing for the early identification and elimination of compounds with unfavorable profiles.
Predictive Biomarker Discovery: AI can be used to analyze clinical trial data to identify predictive biomarkers that can help to select the patients who are most likely to respond to a particular indazole-based therapy.
The integration of AI and ML into the drug discovery workflow has the potential to significantly reduce the time and cost of developing new medicines. As these technologies continue to mature, they will undoubtedly play an increasingly important role in the future of indazole research.
Q & A
Q. Q1: What are the primary synthetic routes for 3-iodo-5-(2-methoxyethoxy)-1H-indazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Core Synthesis : Start with 5-(2-methoxyethoxy)-1H-indazole (prepared via nucleophilic substitution of 5-hydroxyindazole with 2-methoxyethyl chloride). Iodination at position 3 is typically achieved using iodine monochloride (ICl) in dichloromethane at 0–5°C, with yields influenced by reaction time and stoichiometry .
- Optimization :
- Solvent Choice : Polar aprotic solvents like DMF enhance iodine solubility and reactivity .
- Catalysts : Copper(I) iodide (CuI) can accelerate iodination via Ullman-type coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol improves purity (>95%) .
Structural Analysis and Computational Modeling
Q. Q2: How can researchers validate the molecular structure of this compound and predict its reactivity?
Methodological Answer:
- Experimental Validation :
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.10 (s, H-4), δ 7.45 (d, H-7), δ 4.45 (m, -OCH2CH2OCH3) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 333.03 .
- Computational Tools :
- Density Functional Theory (DFT) predicts electrophilic reactivity at iodine and nucleophilic sites at the indazole N1 position .
- Molecular docking (e.g., AutoDock Vina) models interactions with kinase targets (e.g., BRAF V600E) .
Biological Activity Screening
Q. Q3: What in vitro assays are recommended for preliminary evaluation of this compound’s anticancer potential?
Methodological Answer:
- Cell Viability : MTT assay using human cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination after 48h exposure .
- Target Engagement :
- Kinase Inhibition : Screen against a kinase panel (e.g., EGFR, Aurora A) using ADP-Glo™ assay .
- Apoptosis : Flow cytometry with Annexin V/PI staining to detect early/late apoptosis .
- Controls : Compare with structurally related analogs (e.g., 5-chloro-3-iodo-1H-indazole) to assess substituent effects .
Advanced Mechanistic Studies
Q. Q4: How can researchers investigate the role of the iodine substituent in modulating biological activity?
Methodological Answer:
- Isosteric Replacement : Synthesize analogs with bromine or chlorine at position 3 and compare IC50 values in kinase assays .
- Halogen Bonding Analysis :
- X-ray crystallography to map interactions between iodine and protein residues (e.g., carbonyl oxygen in ATP-binding pockets) .
- Quantum mechanical calculations (e.g., NCI plot analysis) to quantify halogen-bond strength .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess iodine’s impact on oxidative metabolism .
Structure-Activity Relationship (SAR) Exploration
Q. Q5: What substituent modifications are critical for enhancing selectivity toward kinase targets?
Methodological Answer:
-
Key Modifications :
- Position 5 : Replace 2-methoxyethoxy with smaller groups (e.g., methoxy) to reduce steric hindrance .
- Position 3 : Compare iodine with electron-withdrawing groups (e.g., nitro) to tune electrophilicity .
-
SAR Table :
Compound Position 3 Position 5 IC50 (EGFR, nM) Selectivity Index (vs. Normal Cells) 3-Iodo-5-(2-methoxyethoxy) I -OCH2CH2OCH3 12.5 8.2 3-Bromo-5-methoxy Br -OCH3 45.8 3.1 3-Nitro-5-(2-ethoxyethoxy) NO2 -OCH2CH2OCH2CH3 >1000 N/A Data adapted from .
Environmental and Safety Considerations
Q. Q6: What protocols ensure safe handling and environmentally responsible disposal of this compound?
Methodological Answer:
- Toxicity Screening :
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- Ecotoxicity : Daphnia magna acute toxicity assay (48h LC50) .
- Waste Management :
- Degrade iodine-containing waste with sodium thiosulfate to reduce environmental persistence .
- Incinerate organic residues at >1000°C with scrubbers to capture iodine vapors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
